m-PEG7-acid

Vue d'ensemble

Description

m-PEG7-acid: is a polyethylene glycol (PEG) derivative with a terminal carboxylic acid group. The chemical formula for this compound is C16H32O9, and it has a molecular weight of 368.42 g/mol . This compound is commonly used as a PEG linker in various chemical and biological applications due to its hydrophilic properties and ability to form stable amide bonds with primary amine groups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: m-PEG7-acid can be synthesized through the reaction of polyethylene glycol with succinic anhydride in the presence of a catalyst. The reaction typically involves the following steps:

- Dissolution of polyethylene glycol in an appropriate solvent such as dichloromethane.

- Addition of succinic anhydride and a catalyst such as 4-dimethylaminopyridine (DMAP).

- Stirring the reaction mixture at room temperature for several hours.

- Purification of the product through column chromatography to obtain this compound with high purity .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is typically purified using techniques such as recrystallization or distillation .

Analyse Des Réactions Chimiques

Types of Reactions: m-PEG7-acid undergoes various chemical reactions, including:

Esterification: The carboxylic acid group can react with alcohols in the presence of a catalyst to form esters.

Common Reagents and Conditions:

Amide Formation: EDC, HATU, DMAP, and primary amines.

Esterification: Alcohols, acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Major Products:

Amide Formation: Amide derivatives of this compound.

Esterification: Ester derivatives of this compound.

Applications De Recherche Scientifique

Chemistry: m-PEG7-acid is used as a linker in the synthesis of various compounds, enhancing their solubility and stability in aqueous media .

Biology: In biological research, this compound is used to modify biomolecules such as proteins and peptides, improving their solubility and reducing immunogenicity .

Medicine: this compound is employed in drug delivery systems to enhance the pharmacokinetics and biodistribution of therapeutic agents .

Industry: In industrial applications, this compound is used in the formulation of various products, including cosmetics and personal care items, due to its hydrophilic properties .

Mécanisme D'action

m-PEG7-acid exerts its effects primarily through its terminal carboxylic acid group, which can form stable amide bonds with primary amine groups. This property allows it to act as a linker in various chemical and biological applications, enhancing the solubility and stability of the resulting compounds . The hydrophilic nature of the PEG spacer also contributes to its effectiveness in improving the solubility of hydrophobic molecules .

Comparaison Avec Des Composés Similaires

- m-PEG1-acid

- m-PEG2-acid

- m-PEG3-acid

- m-PEG4-acid

- m-PEG5-acid

- m-PEG6-acid

- m-PEG8-acid

- m-PEG9-acid

- m-PEG10-acid

Uniqueness: m-PEG7-acid is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and molecular weight. This balance makes it particularly effective in applications requiring enhanced solubility and stability of the resulting compounds .

Activité Biologique

m-PEG7-acid, or methoxy polyethylene glycol with a seven-unit ethylene glycol chain and a terminal carboxylic acid group, is a hydrophilic polymer that has garnered attention for its significant biological activity. This compound is widely utilized in drug delivery systems and bioconjugation applications due to its unique properties.

- Chemical Formula : CHO

- Molecular Weight : 368.42 g/mol

- Appearance : Colorless oily liquid

- Solubility : Highly soluble in organic solvents such as dichloromethane, tetrahydrofuran, dimethylformamide, and dimethyl sulfoxide.

The terminal carboxylic acid group of this compound allows it to react with amine-containing moieties, facilitating the formation of stable amide bonds in the presence of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-(bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

Biological Activity

This compound exhibits several biological activities that enhance its utility in therapeutic applications:

- Hydrophilicity : Its hydrophilic nature improves the solubility and stability of drugs in biological systems, which is crucial for effective drug delivery.

- Biocompatibility : Generally considered non-toxic, this compound shows low immunogenicity, making it suitable for therapeutic use.

- Pharmacokinetic Enhancement : The conjugation of this compound to drugs can significantly improve their pharmacokinetic properties, including increased half-life and reduced clearance rates from the body.

Applications in Drug Delivery

This compound is particularly valuable in the development of PEG-drug conjugates. These conjugates can enhance the therapeutic profile of drugs by:

- Increasing solubility in aqueous environments.

- Reducing immunogenic responses.

- Allowing for controlled release mechanisms.

Comparison with Other PEG Derivatives

| Compound Name | Functional Group | Unique Features |

|---|---|---|

| m-PEG5-acid | Terminal carboxylic acid | Shorter PEG chain; less hydrophilic |

| m-PEG10-acid | Terminal carboxylic acid | Longer PEG chain; higher hydrophilicity |

| Mal-amido-PEG7-acid | Amido group | Used specifically for PROTAC synthesis |

| PEGylated proteins | Varies | Enhanced stability and reduced immunogenicity |

This compound stands out due to its optimal balance between hydrophilicity and reactivity, making it particularly useful in drug delivery systems and bioconjugation applications.

Case Studies and Research Findings

Recent studies have explored the effects of this compound in various contexts:

-

Improvement of Peptide Therapeutics :

A study demonstrated that PEGylated peptides incorporating this compound maintained good affinity for target receptors while enhancing stability. The addition of PEG units at specific sites was shown to optimize biological activity without compromising efficacy . -

Anti-PEG Antibody Response :

Research has indicated that while mPEG is biocompatible, it can trigger anti-PEG antibody production. This immune response can lead to reduced therapeutic efficacy and rapid clearance of mPEGylated drugs from circulation. Understanding this interaction is crucial for developing safer PEGylated therapeutics . -

Toxicology Assessments :

Toxicological studies have shown that this compound has a high LD50 (>2000 mg/kg), indicating a favorable safety profile in animal models. Observations from these studies suggest that standard laboratory safety practices should be followed when handling this compound due to its research chemical status .

Propriétés

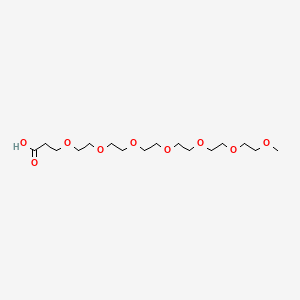

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O9/c1-19-4-5-21-8-9-23-12-13-25-15-14-24-11-10-22-7-6-20-3-2-16(17)18/h2-15H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPQIPMESCUIHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.